molecular formula C12H11NO2 B11900639 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B11900639
M. Wt: 201.22 g/mol
InChI Key: QIJLBUAIKJEDLU-UQCOIBPSSA-N
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Description

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves organic synthesis techniques. One common method is the Perkin reaction, which involves the condensation of phthalic anhydrides with malononitrile in the presence of a catalyst . The reaction conditions often include the use of acetic anhydride and triethylamine as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1E)-1-ethylidene-3-oxoindene-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h2-6,10H,1H3,(H2,13,15)/b7-2-

InChI Key

QIJLBUAIKJEDLU-UQCOIBPSSA-N

Isomeric SMILES

C/C=C/1\C(C(=O)C2=CC=CC=C21)C(=O)N

Canonical SMILES

CC=C1C(C(=O)C2=CC=CC=C21)C(=O)N

Origin of Product

United States

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